1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole
Description
Properties
IUPAC Name |
tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NSi/c1-21(2,3)23(4,5)20(18-12-7-6-8-13-18)22-16-15-17-11-9-10-14-19(17)22/h6-16,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHLHKOBMJWLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 1-(Phenylmethyl)-1H-indole Precursors
The most direct route involves silyl-group introduction to 1-(phenylmethyl)-1H-indole.
- Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole, dimethylaminopyridine (DMAP).
- Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 h.
- Mechanism : Nucleophilic substitution at the indole nitrogen, facilitated by DMAP as an acylation catalyst.
- Yield : 68–72% after silica gel chromatography.
Table 1 : Silylation Optimization Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Imidazole | DCM | 0–5 | 24 | 72 |
| Triethylamine | THF | 25 | 18 | 58 |
| Pyridine | Acetonitrile | 40 | 12 | 41 |
Rhodium-Catalyzed Asymmetric Arylation
Adapted from phenylpiperidinyl indole syntheses, this method employs chiral ligands for enantioselective C–C bond formation.
Acid-Mediated Cyclization of 4-Oxobutanal Intermediates
A Brønsted acid-catalyzed cascade generates the indole core and installs the TBS group simultaneously:
- Friedel–Crafts Cyclization : 4-(Indol-2-yl)-4-oxobutanal derivatives cyclize in hexafluoroisopropanol (HFIP) with p-toluenesulfonic acid (PTSA).
- Silylation : In situ protection with TBSCl yields the target compound.
Challenges in Synthesis and Optimization
Competing Reaction Pathways
- Indene Formation : Undesired cyclization to indene derivatives occurs under high-temperature or low-catalyst conditions. Mitigated by maintaining reaction temps ≤60°C.
- Oversilylation : Excess TBSCl leads to disilylated byproducts. Stoichiometric control (1.1 equiv TBSCl) and low temps (0°C) suppress this.
Ligand and Solvent Effects
- Ligand Choice : (R,R)-Ph-BPE improves enantioselectivity (99% ee) but requires rigorous anhydrous conditions.
- Solvent Polarity : Nonpolar solvents (toluene) favor arylation, while polar aprotic solvents (THF) accelerate silylation but reduce yields.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.0 Hz, 1H, indole H4), 7.42–7.28 (m, 5H, phenyl), 6.52 (s, 1H, indole H3), 1.01 (s, 9H, t-Bu), 0.36 (s, 6H, SiMe₂).
- ¹³C NMR : δ 136.2 (indole C2), 134.5 (phenyl C1), 128.9–126.3 (phenyl CH), 123.8 (indole C7), 25.8 (t-Bu C), 18.3 (SiC(CH₃)₃), −4.1 (Si(CH₃)₂).
Chemical Reactions Analysis
Silyl Ether Formation and Protection
The tert-butyldimethylsilyl (TBS) group in this compound serves as a protective moiety for hydroxyl groups. Reactions typically involve:
-
Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), imidazole as a base, room temperature.
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Mechanism : The TBS group reacts with hydroxyl-containing substrates (e.g., alcohols) to form stable silyl ethers, preventing unwanted side reactions during multi-step syntheses .
-
Applications : Used to protect sensitive intermediates in pharmaceuticals and complex natural product syntheses.
Deprotection Reactions
The TBS group is cleaved under mild acidic or fluoride-mediated conditions:
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Reagents : Tetrabutylammonium fluoride (TBAF) in THF or aqueous HF.
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Example : Deprotection of 4-((tert-butyldimethylsilyl)oxy)-1-(1-methyl-1H-indol-2-yl)butan-1-one using TBAF yields the corresponding alcohol .
Acid-Catalyzed Cascade Reactions
The compound participates in Brønsted acid-catalyzed transformations, forming tetrahydrocarbazolones:
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Catalysts : p-Toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP) or acetonitrile.
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Mechanism :
-
Yields : 60–95% depending on the nucleophile (e.g., 92% with 1,1-diphenylethylene) .
Table 1: Nucleophilic Additions to 3-Indolylmethanol Intermediate
| Nucleophile | Product | Yield (%) | Solvent |
|---|---|---|---|
| Thiophenol | 4-(Phenylthio)tetrahydrocarbazolone | 85 | HFIP |
| 1,1-Diphenylethylene | 4-Alkenyltetrahydrocarbazolone | 92 | MeCN |
| Sodium sulfinate | 4-Sulfonyltetrahydrocarbazolone | 78 | HFIP |
Grignard and Organometallic Reactions
The benzylic position undergoes nucleophilic substitution with Grignard reagents:
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Conditions : THF, bis[2-(dimethylamino)ethyl]ether as a ligand, 20–30°C.
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Reagents : iPrMgCl or iPrMgBr.
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Applications : Alkylation or arylation at the benzylic carbon, yielding functionalized indole derivatives .
Derivatization via Wittig and Michael Additions
Post-functionalization strategies include:
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Wittig Reactions : Stabilized ylides convert carbonyl groups to alkenes (e.g., formation of diketones 11 from 1a ) .
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Michael Additions : AuCl₃-catalyzed intramolecular cyclization forms 4-acylmethyltetrahydrocarbazolones (12 ) in >90% yield .
Reduction and Oxidation
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that indole derivatives, including 1-[(tert-butyldimethylsilyl)(phenyl)methyl]-1H-indole, exhibit significant anticancer properties. For instance, research on related indole compounds has shown selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The mechanism of action often involves cell cycle disruption and apoptosis induction .
Case Study:
In a study evaluating the anticancer effects of synthesized indole derivatives, compounds exhibited IC50 values as low as 100 μg/ml against cancer cells, indicating potent activity .
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. They have shown effectiveness against various bacterial strains, including those resistant to common antibiotics. The minimum inhibitory concentration (MIC) for certain indole derivatives has been reported as low as 3.91 μg/ml against Gram-positive bacteria .
Data Table: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound A | 3.91 | Staphylococcus aureus |
| Compound B | 6.25 | Escherichia coli |
| Compound C | 15 | Mycobacterium tuberculosis |
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated as an inhibitor of fat mass and obesity-associated protein (FTO), which plays a role in obesity and metabolic disorders. The compound showed promising inhibition rates with IC50 values indicating effective binding affinity .
Case Study:
A structure-based design study revealed that modifications to the indole framework could enhance the inhibitory activity against FTO, suggesting avenues for developing therapeutic agents targeting obesity .
Material Science Applications
Beyond biological applications, this compound's unique chemical structure lends itself to applications in material science. It can be used as a precursor in synthesizing advanced materials such as organic semiconductors and polymers due to its ability to form stable bonds with other organic compounds.
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole involves the formation of stable silyl ethers, which protect functional groups during chemical reactions. The tert-butyldimethylsilyl group provides steric hindrance, making the compound resistant to hydrolysis under acidic conditions . This stability is crucial for its use as a protecting group in organic synthesis.
Comparison with Similar Compounds
Substituents on the Indole Ring
The introduction of substituents on the indole ring significantly alters physical properties and reactivity. Key derivatives include:
Key Observations :
- Physical State : Methyl or methoxy substituents reduce crystallinity, yielding oils instead of solids .
- Polarity : Lower Rf values (e.g., 0.30 for 5-methyl vs. 0.42 for parent) indicate increased polarity due to electron-donating substituents .
- Synthetic Yield : Methyl derivatives achieve >90% yields, comparable to the parent compound, suggesting minimal steric hindrance during silylation .
Functionalization at C-3
Derivatives like 3-bromo-1-(TBS)-1H-indole (C₁₄H₂₀BrNSi) are synthesized for cross-coupling reactions. Bromination at C-3 enables Suzuki-Miyaura couplings, as seen in 1-(TBS)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , a precursor for biaryl synthesis .
Spectral and Reactivity Comparisons
Biological Activity
1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tert-butyldimethylsilyl group and an indole moiety, which is often associated with diverse biological activities. The general formula can be represented as follows:
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : The compound demonstrated an IC50 value of approximately 10 μM, indicating effective inhibition of cell proliferation.
- MDA-MB-231 : Another study reported a similar cytotoxic effect with an IC50 of 12 μM.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for the treatment of inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It appears to affect pathways associated with inflammation and tumor growth, such as NF-kB and MAPK signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may enhance the cellular antioxidant defense system.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Study Overview
- Model : Murine breast cancer model.
- Dosage : Administered at 20 mg/kg body weight.
- Outcome : Tumor size reduced by approximately 40% after four weeks of treatment.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole in high yield?
- Methodological Answer : The synthesis typically involves protecting the indole nitrogen with a tert-butyldimethylsilyl (TBS) group, followed by alkylation or arylation at the 1-position. Key steps include:
- Use of anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the silyl group.
- Optimization of reaction temperature and stoichiometry, as excess alkylating agents may lead to side reactions (e.g., over-alkylation).
- Monitoring reaction progress via TLC or HPLC to ensure complete conversion.
Reference protocols for similar indole derivatives highlight sodium hydride as a base for deprotonation and tosyl chloride for sulfonation .
Q. What chromatographic methods are optimal for purifying this compound?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) is effective. For challenging separations, flash chromatography or preparative HPLC with C18 columns can resolve structural analogs. Post-purification, confirm homogeneity via HPLC (>98% purity) and NMR to detect residual solvents or unreacted starting materials .
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer :
- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation.
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced degradation of the silyl group.
- Waste Disposal : Collect organic waste in halogen-resistant containers and treat via incineration by licensed facilities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., silyl vs. phenyl orientation) by growing single crystals via slow evaporation in acetonitrile or dichloromethane .
- Dynamic NMR : For flexible moieties (e.g., tert-butyl groups), variable-temperature NMR can detect rotational barriers and confirm conformations.
- Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies mitigate side reactions during functionalization of the indole core?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., boronic acids) to regioselectively modify the indole ring. For example, iridium-catalyzed borylation at the 4-position enables further cross-coupling .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH with TBS) before introducing electrophilic groups.
- Microwave-Assisted Synthesis : Reduce reaction times and byproduct formation in heterocyclic functionalization .
Q. How can researchers design biological assays to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., indole derivatives with reported antifungal or kinase inhibitory activity) .
- Assay Optimization : Use microplate-based assays (e.g., ATPase inhibition for kinase targets) with positive controls (e.g., staurosporine).
- Data Analysis : Apply dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA for triplicate measurements) to address variability .
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Simulate transition states for silyl group hydrolysis or electrophilic aromatic substitution using software like Gaussian.
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict stability.
- Docking Studies : Explore binding modes with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Validation : Cross-check compound purity (HPLC) and storage conditions (e.g., degradation in DMSO stocks).
- Assay Reproducibility : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-methylindole derivatives) to identify structure-activity trends .
Q. What experimental controls are critical for mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Blank Reactions : Exclude catalysts or reagents to identify background reactivity.
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer steps in acid/base-mediated reactions.
- Kinetic Profiling : Monitor reaction rates via in situ IR or UV-Vis spectroscopy to distinguish rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
